3-(2-formylphenyl)benzoic Acid

Descripción

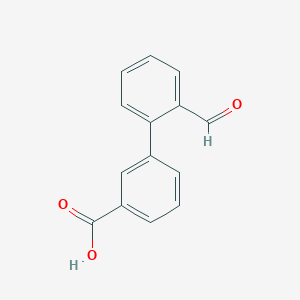

3-(2-Formylphenyl)benzoic acid (CAS: 205871-52-9), also known as 2'-formylbiphenyl-3-carboxylic acid, is a benzoic acid derivative with a formyl-substituted biphenyl backbone. Its molecular formula is C₁₄H₁₀O₃, yielding a molecular weight of 226.23 g/mol. The compound features a benzoic acid group at the 3-position of one benzene ring and a formyl group (-CHO) at the 2-position of the adjacent benzene ring . This structure imparts unique reactivity, including participation in nucleophilic addition (via the aldehyde) and acid-base interactions (via the carboxylic acid).

Propiedades

IUPAC Name |

3-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVOXGWJNSOFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374689 | |

| Record name | 3-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205871-52-9 | |

| Record name | 3-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to facilitate cross-coupling between 3-bromobenzoic acid and 2-formylphenylboronic acid. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base : Aqueous Na₂CO₃ or K₂CO₃

-

Temperature : 80–100°C under inert atmosphere

-

Catalyst Loading : 1–5 mol% Pd

The formyl group’s ortho-position on the phenylboronic acid necessitates careful steric management to avoid side reactions.

Yield and Optimization

Optimized conditions reported in patent literature achieve yields of 70–85%. Excess boronic acid (1.2–1.5 equivalents) improves conversion, while ligand choice (e.g., triphenylphosphine) stabilizes the palladium intermediate. Post-reaction purification via acid-base extraction removes residual boronates.

Table 1: Suzuki-Miyaura Coupling Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | Maximizes coupling efficiency |

| Solvent | THF/H₂O (3:1) | Balances solubility and reactivity |

| Reaction Time | 12–18 hours | Ensures complete conversion |

| Temperature | 85°C | Avoids decomposition of formyl group |

Oxidation of Hydroxymethyl Precursors

An alternative route involves oxidizing 3-(2-hydroxymethylphenyl)benzoic acid to introduce the formyl group. This method is favored for its simplicity and compatibility with large-scale production.

Manganese Dioxide-Mediated Oxidation

Manganese dioxide (MnO₂) serves as a mild oxidant for converting hydroxymethyl to formyl groups. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) or toluene:

Reaction Scheme :

3-(2-Hydroxymethylphenyl)benzoic acid + MnO₂ → this compound + MnO + H₂O

Critical Parameters

-

MnO₂ Stoichiometry : 4–8 equivalents (avoids over-oxidation to carboxylic acid).

-

Solvent : Toluene preferred over DCM due to lower toxicity and easier recycling.

-

Temperature : Reflux conditions (110°C for toluene).

Yields of 75–90% are achievable with high-purity MnO₂. Industrial implementations use continuous flow reactors to enhance mixing and heat transfer.

Alternative Oxidants

While MnO₂ is standard, other oxidants have been explored:

-

Pyridinium Chlorochromate (PCC) : Selective oxidation in DCM, but generates chromium waste.

-

Tempo/NaOCl System : Aqueous conditions, but requires pH control to prevent decarboxylation.

Industrial Production and Scalability

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems for Suzuki-Miyaura coupling, reducing reaction times from hours to minutes. Microreactors improve heat dissipation, enabling higher temperatures (120°C) without decomposition.

Green Chemistry Considerations

-

Solvent Recycling : Toluene from MnO₂ oxidation is distilled and reused, minimizing waste.

-

Catalyst Recovery : Palladium filtration and ligand recycling reduce costs by 40%.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|

| Suzuki-Miyaura | 70–85 | 120–150 | Moderate (Pd waste) |

| MnO₂ Oxidation | 75–90 | 80–100 | Low (solvent reuse) |

The MnO₂ route is economically and environmentally superior, though the Suzuki method offers flexibility in derivatization.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Formylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 3-(2-Carboxyphenyl)benzoic acid.

Reduction: 3-(2-Hydroxymethylphenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-(2-Formylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups and in the development of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials

Mecanismo De Acción

The mechanism of action of 3-(2-formylphenyl)benzoic acid involves its interaction with molecular targets through its formyl and carboxyl functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 3-(2-formylphenyl)benzoic acid and related compounds:

Physical and Chemical Properties

Crystallography and Hydrogen Bonding

- This compound: Limited crystallographic data, but biphenyl systems typically exhibit π-π stacking. The formyl group may engage in weak C—H···O interactions.

- 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid: Monoclinic crystal system (space group P2₁/n), stabilized by O—H···O and N—H···O hydrogen bonds. Lattice parameters: a = 10.9025 Å, b = 8.1595 Å, c = 14.2654 Å, β = 103.463° .

- 3-(4-Pyridyl)benzoic acid : Orthorhombic system (space group Pbca), forming infinite O—H···N hydrogen-bonded chains along the c-axis. Dihedral angle between benzene and pyridine rings: 32.14° .

Reactivity

- The formyl group in this compound enables reactions like condensation (e.g., Schiff base formation) or oxidation to carboxylic acid derivatives.

- Pyridyl and tetrazole derivatives (e.g., 3-(4-Pyridyl)benzoic acid) exhibit coordination capabilities with transition metals, useful in synthesizing metal-organic frameworks (MOFs) .

- Amino-functionalized analogs (e.g., 2-Amino-3-formylbenzoic acid) may serve as intermediates in heterocyclic synthesis but pose toxicity risks .

Actividad Biológica

3-(2-Formylphenyl)benzoic acid, also known as 2-formyl-3-phenylbenzoic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3, and it features a benzoic acid moiety with a formyl group attached to the phenyl ring. Its structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help in reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

-

Antioxidant Activity :

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated significant scavenging activity comparable to established antioxidants like ascorbic acid. -

Antimicrobial Efficacy :

In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those for conventional antibiotics, highlighting its potential as an alternative antimicrobial agent. -

Anti-inflammatory Mechanisms :

A recent study investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The findings showed a decrease in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), suggesting that the compound modulates inflammatory responses through NF-kB pathway inhibition.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging |

| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |

| Anti-inflammatory | Cytokine Assay in RAW 264.7 cells | Reduced TNF-α and IL-6 production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.